![molecular formula C14H14N2O3S2 B3944014 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944014.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
説明
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as DAITC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAITC is a derivative of isothiocyanate and belongs to the family of organosulfur compounds.
科学的研究の応用
DAITC has been extensively studied for its potential applications in various fields such as cancer research, agriculture, and food preservation. In cancer research, DAITC has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. DAITC has also been studied for its potential as a natural pesticide due to its ability to inhibit the growth of various pests. Additionally, DAITC has been shown to have antimicrobial properties that make it a potential candidate for food preservation.
作用機序
The mechanism of action of DAITC is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. Studies have shown that DAITC can induce the production of reactive oxygen species (ROS) and activate the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells. DAITC has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects
DAITC has been shown to have various biochemical and physiological effects. In cancer cells, DAITC has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. DAITC has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DAITC has been shown to have antimicrobial properties by inhibiting the growth of various pathogens.
実験室実験の利点と制限
One of the advantages of using DAITC in lab experiments is its ease of synthesis. DAITC can be synthesized using simple and inexpensive reagents, making it a cost-effective compound for research purposes. Additionally, DAITC has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using DAITC in lab experiments is its instability in aqueous solutions. DAITC can decompose rapidly in the presence of water, making it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for research on DAITC. One area of research is the development of DAITC-based natural pesticides for use in agriculture. Another area of research is the development of DAITC-based food preservatives to replace synthetic preservatives. Additionally, further studies are needed to fully understand the mechanism of action of DAITC and its potential applications in cancer research and other fields.
Conclusion
In conclusion, DAITC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DAITC involves a multi-step process, and it has been extensively studied for its potential applications in cancer research, agriculture, and food preservation. DAITC has been shown to have anti-cancer, anti-inflammatory, and antimicrobial properties, and it has several advantages and limitations for lab experiments. There are several future directions for research on DAITC, and further studies are needed to fully understand its potential applications.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-9-5-6-10(11(8-9)19-2)15-14(20)16-13(17)12-4-3-7-21-12/h3-8H,1-2H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOGDQRZICJWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(4-methylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3943946.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3943961.png)
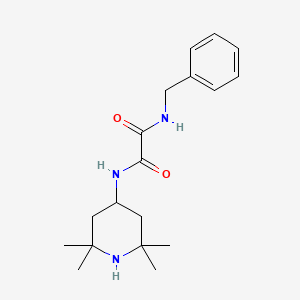
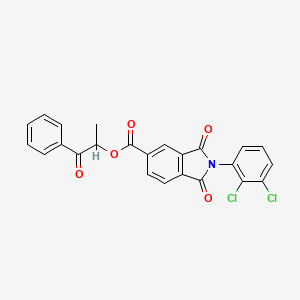
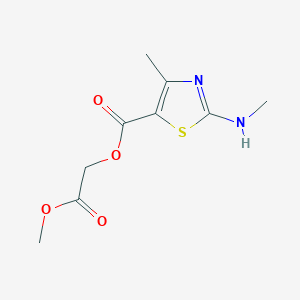
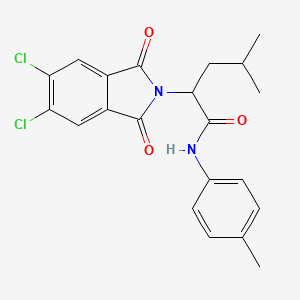
![N-(4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3943997.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)
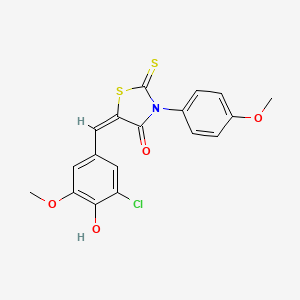
![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)